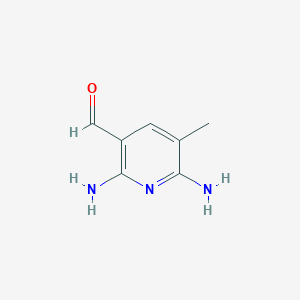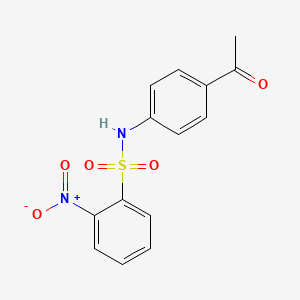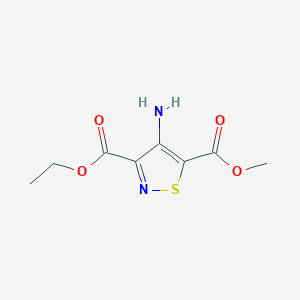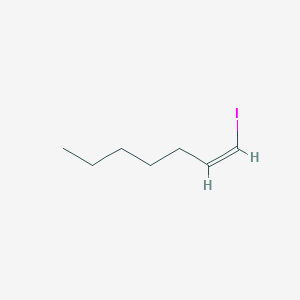
D-Proline, 4-hydroxy-1-methyl-, cis-
描述
“D-Proline, 4-hydroxy-1-methyl-, cis-” or “cis-4-Hydroxy-D-proline” is a compound useful in organic synthesis . It is a D-proline in which a hydrogen at the 4-position of the pyrrolidine ring is substituted by a hydroxy group (R-configuration) . It is functionally related to an alpha-amino acid .
Synthesis Analysis
The synthesis of cis-4-Hydroxy-D-proline involves regioselective hydrogenation of the isolated ®-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. This produces (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester in 98% yield. Subsequent hydrolysis of the ester and N-(alkoxycarbonyl) groups produces cis-4-hydroxy-D-proline in 98% yield and 96% de .Molecular Structure Analysis
The global minimum structure of cis-4-Hydroxy-D-proline (CHDP) has been obtained by scanning the potential energy surface (PES). The highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MESP) surfaces are used to explain the chemical reactivity of the title molecule .Chemical Reactions Analysis
The present study deals with a non-native amino acid, cis-4-hydroxy-D-proline (CHDP) using density functional theory at B3LYP/6-31+G (d,p) level . The atomic charge analysis has been carried out using Mulliken and natural population schemes .Physical and Chemical Properties Analysis
The empirical formula of cis-4-Hydroxy-D-proline is C6H11NO3 . Its molecular weight is 145.16 . The SMILES string is COC([C@H]1CC@HO)=O.Cl .作用机制
Target of Action
The primary target of (2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid, also known as cis-4-Hydroxy-D-proline, is D-alanine dehydrogenase . This enzyme plays a crucial role in the metabolism of D-alanine, an essential component of the bacterial cell wall .
Mode of Action
Cis-4-Hydroxy-D-proline interacts with D-alanine dehydrogenase, affecting its specificity and kinetics . This interaction can influence the enzyme’s ability to metabolize D-alanine, potentially disrupting bacterial cell wall synthesis .
Biochemical Pathways
Cis-4-Hydroxy-D-proline is involved in the metabolic pathway of D-alanine . It is used as a substrate to study the specificity and kinetics of D-alanine dehydrogenase . The compound’s interaction with D-alanine dehydrogenase can affect the downstream effects of D-alanine metabolism, including the synthesis of the bacterial cell wall .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
The interaction of cis-4-Hydroxy-D-proline with D-alanine dehydrogenase can potentially disrupt the metabolism of D-alanine . This disruption could affect the synthesis of the bacterial cell wall, potentially leading to the inhibition of bacterial growth .
Action Environment
The action of cis-4-Hydroxy-D-proline can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and stability . Additionally, the presence of other compounds or inhibitors could potentially affect the compound’s interaction with D-alanine dehydrogenase
安全和危害
未来方向
Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals .
生化分析
Biochemical Properties
D-Proline, 4-hydroxy-1-methyl-, cis- plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity . For instance, it has been found to interact with D-alanine dehydrogenase, influencing its specificity and kinetics . Moreover, it has been observed to interact with the amino acid transporter PAT1, affecting its substrate specificity .
Cellular Effects
The effects of D-Proline, 4-hydroxy-1-methyl-, cis- on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to influence the activity of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor, thereby regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .
Molecular Mechanism
At the molecular level, D-Proline, 4-hydroxy-1-methyl-, cis- exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to function as a FAD-containing cis-4-hydroxy-D-proline dehydrogenase with a homomeric structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Proline, 4-hydroxy-1-methyl-, cis- change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of D-Proline, 4-hydroxy-1-methyl-, cis- vary with different dosages in animal models. Currently, there is limited information available on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
D-Proline, 4-hydroxy-1-methyl-, cis- is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it is involved in the metabolism of trans-4-hydroxy-L-proline .
属性
IUPAC Name |
(2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPNAUMSPFTHK-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@@H]1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729337 | |
| Record name | (4R)-4-Hydroxy-1-methyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63269-53-4 | |
| Record name | (4R)-4-Hydroxy-1-methyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone](/img/structure/B3275908.png)






![1-cyclopropyl-6-fluoro-4-oxo-7-[4-(phenylcarbamoyl)piperazin-1-yl]quinoline-3-carboxylic Acid](/img/structure/B3275957.png)


![Benzo[c]isothiazol-3-yl benzoate](/img/structure/B3275987.png)
![5-Chlorobenzo[c]isothiazol-3-yl benzoate](/img/structure/B3275990.png)

